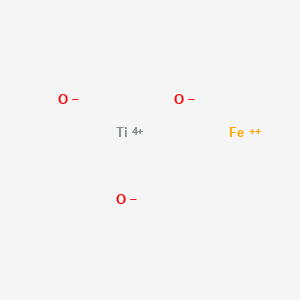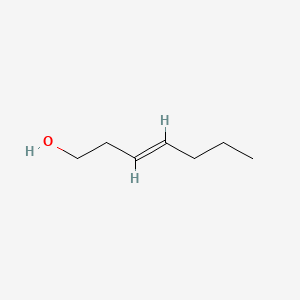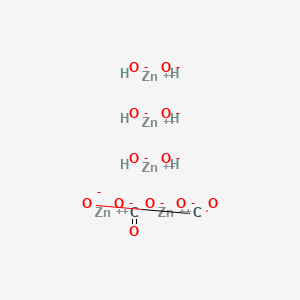
Eisen(II)-Titanoxid
Übersicht
Beschreibung
Iron(III) titanium oxide, also known as ferric titanate, is a type of inorganic compound composed of iron, titanium, and oxygen. This compound has been studied extensively due to its unique properties, including its ability to absorb and store energy, its resistance to corrosion, and its ability to act as a catalyst. It has a wide range of applications in the scientific research field, ranging from energy storage to biomedical applications.
Wissenschaftliche Forschungsanwendungen
Medizinische Anwendungen
Eisenoxid-Nanopartikel, zu denen auch Eisen(II)-Titanoxid gehört, wurden aufgrund ihrer bemerkenswerten Eigenschaften wie Superparamagnetismus, Größe und der Möglichkeit, eine biokompatible Beschichtung zu erhalten, in großem Umfang in medizinischen Anwendungen eingesetzt {svg_1}. Diese Anwendungen umfassen:
- Magnetresonanztomographie (MRT): Eisenoxid-Nanopartikel verbessern den Kontrast in MRT-Scans und verbessern so die Sichtbarkeit innerer Strukturen im Körper {svg_2}.
- Zellseparation und -detektion: Die magnetischen Eigenschaften dieser Nanopartikel können zur Trennung und Detektion bestimmter Zelltypen verwendet werden {svg_3}.
- Gewebereparatur: Eisenoxid-Nanopartikel können bei der Reparatur geschädigter Gewebe eingesetzt werden {svg_4}.
- Magnetische Hyperthermie: Dies ist eine Form der Krebsbehandlung, bei der Eisenoxid-Nanopartikel verwendet werden, um Wärme zu erzeugen, um Krebszellen abzutöten {svg_5}.
- Arzneimittelverabreichung: Eisenoxid-Nanopartikel können als Träger verwendet werden, um Medikamente an bestimmte Stellen im Körper zu transportieren {svg_6}.
Umweltbehebung
Eisenoxide, einschließlich this compound, wurden aufgrund ihrer einstellbaren optischen, elektronischen und magnetischen Eigenschaften für verschiedene Anwendungen in der Umweltbehebung untersucht {svg_7}.
Katalyse
Eisenoxide werden auch in der Katalyse eingesetzt, da sie einzigartige chemische Eigenschaften besitzen {svg_8}.
Energiegewinnung und -speicherungsgeräte
Eisenoxide werden in Energiegewinnungs- und -speicherungsgeräten eingesetzt {svg_9}. Ihre einzigartigen Eigenschaften machen sie für den Einsatz in Batterien und Superkondensatoren geeignet.
Magnetische Aufzeichnungs- und Datenspeichergeräte
Eisenoxid-Nano-Verbundwerkstoffe, einschließlich this compound, haben potenzielle Anwendungen in Bereichen wie magnetische Aufzeichnung und magnetische Datenspeichergeräte {svg_10}.
Abwasserbehandlung
Eisenoxid-Nano-Verbundwerkstoffe werden in Abwasserbehandlungsprozessen eingesetzt {svg_11}. Sie können dazu beitragen, Schadstoffe aus dem Wasser zu entfernen, wodurch es für die Verwendung sicherer wird.
Bioseparation
Eisenoxid-Nano-Verbundwerkstoffe können in Bioseparationsprozessen eingesetzt werden {svg_12}. Dies beinhaltet die Trennung bestimmter biologischer Moleküle aus einer Mischung, was in vielen Bereichen der Biotechnologie und Medizin entscheidend ist.
Luft- und Raumfahrt Anwendungen
Obwohl die spezifische Verwendung von this compound in Luft- und Raumfahrt Anwendungen nicht erwähnt wird, sind Titanlegierungen, die möglicherweise this compound enthalten, bekannt für ihr hohes Verhältnis von Festigkeit zu Gewicht, ihre Korrosionsbeständigkeit und ihre hervorragende Hochtemperaturleistung {svg_13}. Diese Eigenschaften machen sie ideal für den Einsatz in verschiedenen Luft- und Raumfahrt Anwendungen.
Zukünftige Richtungen
The future of Iron(III) Titanium Oxide looks promising, especially in the field of energy storage. For instance, aqueous titanium redox flow batteries have been identified as having state-of-the-art and future potential . Moreover, the recent discovery of oxygen substitution in carbide MXenes opens up new possibilities for high energy density aqueous Redox Flow Batteries systems .
Wirkmechanismus
Iron titanium oxide, also known as iron(III) titanium oxide or ilmenite, is a compound of great importance due to its remarkable properties and wide range of applications .
Target of Action
Iron titanium oxide primarily targets environmental and energy applications. It is used frequently for the photodegradation of organic molecules and water splitting for hydrogen generation . It is also used in the production of titanium dioxide, which finds applications in paints, printing inks, fabrics, plastics, paper, sunscreen, food, and cosmetics .
Mode of Action
Iron titanium oxide exhibits remarkable catalytic and distinctive semiconducting properties . As a strong oxidizing agent with a large surface area, it demonstrates high photocatalytic activities . The compound’s interaction with its targets leads to changes such as the degradation of organic molecules and the splitting of water molecules to generate hydrogen .
Biochemical Pathways
Iron titanium oxide impacts the biogeochemical cycling of iron, expanding our knowledge of iron oxidation and reduction processes and the biochemical mechanisms associated with electron transport . Abnormalities in iron-containing proteins and iron metabolic pathways can lead to an array of diseases .
Pharmacokinetics
The pharmacokinetics of iron titanium oxide nanoparticles are crucial for their use in biomedical applications . Factors such as size, charge, and coating molecules can be effectively tuned to control the in vivo pharmacokinetics and biodistribution of the nanoparticles .
Result of Action
The action of iron titanium oxide results in the purification and disinfection of wastewater, self-cleaning coatings for buildings in urban areas, and the production of hydrogen by splitting water . In the biomedical field, iron titanium oxide nanoparticles have shown potential for use as drug carriers .
Action Environment
The action, efficacy, and stability of iron titanium oxide are influenced by environmental factors. For instance, the compound’s photocatalytic activities are enhanced under UV light . Additionally, the compound’s properties can be affected by the physiological environment, with factors such as pH and temperature playing a role .
Eigenschaften
IUPAC Name |
iron(2+);oxygen(2-);titanium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.3O.Ti/q+2;3*-2;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHCHOCBAJSEKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Ti+4].[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeO3Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801014197 | |
| Record name | Iron titanium oxide (FeTiO3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801014197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12789-64-9, 12022-71-8 | |
| Record name | Iron titanium oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iron titanium oxide (FeTiO3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801014197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron titanium oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.557 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











